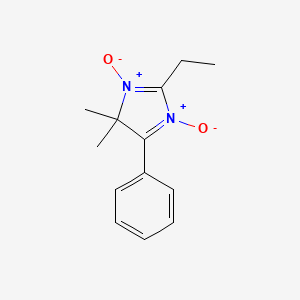
N~1~-(3-acetylphenyl)-N~2~-(2-naphthylsulfonyl)alaninamide
Übersicht
Beschreibung
N-1-(3-acetylphenyl)-N-2-(2-naphthylsulfonyl)alaninamide, also known as ANA-12, is a small molecule that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. ANA-12 is a selective inhibitor of TrkB receptor, which is involved in the regulation of synaptic plasticity, neuronal survival, and neurogenesis.
Wirkmechanismus
N~1~-(3-acetylphenyl)-N~2~-(2-naphthylsulfonyl)alaninamide is a selective inhibitor of TrkB receptor, which is a member of the neurotrophin receptor family. TrkB receptor is activated by brain-derived neurotrophic factor (BDNF), which is a neurotrophic factor that plays a critical role in the regulation of synaptic plasticity, neuronal survival, and neurogenesis. By inhibiting TrkB receptor, N~1~-(3-acetylphenyl)-N~2~-(2-naphthylsulfonyl)alaninamide blocks the downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
N~1~-(3-acetylphenyl)-N~2~-(2-naphthylsulfonyl)alaninamide has been shown to improve synaptic plasticity, enhance neurogenesis, and reduce depressive-like behaviors in animal models of depression. N~1~-(3-acetylphenyl)-N~2~-(2-naphthylsulfonyl)alaninamide has also been shown to reduce anxiety-like behaviors and prevent relapse to cocaine-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(3-acetylphenyl)-N~2~-(2-naphthylsulfonyl)alaninamide is a small molecule that can be easily synthesized and administered to animals. N~1~-(3-acetylphenyl)-N~2~-(2-naphthylsulfonyl)alaninamide has been shown to have a good safety profile and does not produce any significant side effects. However, N~1~-(3-acetylphenyl)-N~2~-(2-naphthylsulfonyl)alaninamide is a selective inhibitor of TrkB receptor, which means that it may not be effective in treating all neurological and psychiatric disorders.
Zukünftige Richtungen
There are several future directions for research on N~1~-(3-acetylphenyl)-N~2~-(2-naphthylsulfonyl)alaninamide. One area of research is to investigate the potential use of N~1~-(3-acetylphenyl)-N~2~-(2-naphthylsulfonyl)alaninamide in treating other neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease. Another area of research is to develop more potent and selective inhibitors of TrkB receptor that can be used in clinical settings. Additionally, further studies are needed to investigate the long-term effects of N~1~-(3-acetylphenyl)-N~2~-(2-naphthylsulfonyl)alaninamide on synaptic plasticity, neurogenesis, and behavior.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-acetylphenyl)-N~2~-(2-naphthylsulfonyl)alaninamide has been studied extensively for its potential use in treating various neurological and psychiatric disorders, including depression, anxiety, and addiction. N~1~-(3-acetylphenyl)-N~2~-(2-naphthylsulfonyl)alaninamide has been shown to improve synaptic plasticity, enhance neurogenesis, and reduce depressive-like behaviors in animal models of depression.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-(naphthalen-2-ylsulfonylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-14(21(25)22-19-9-5-8-17(12-19)15(2)24)23-28(26,27)20-11-10-16-6-3-4-7-18(16)13-20/h3-14,23H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYGROVXBDEHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(naphthalen-2-ylsulfonylamino)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B4394471.png)

![2-(2-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B4394484.png)


![11-(3-methylbutyl)-3-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4394515.png)
![7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4394520.png)


![2-[1-benzoyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4394537.png)
![7-isobutyl-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394541.png)


![N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4394563.png)